N-CYCLOPENTYL-2-{[2-(3-METHOXYPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-28-19-13-7-10-17(14-19)22-25-21(16-8-3-2-4-9-16)23(26-22)29-15-20(27)24-18-11-5-6-12-18/h2-4,7-10,13-14,18H,5-6,11-12,15H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHDSMLHMZTFQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPENTYL-2-{[2-(3-METHOXYPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the imidazole ring. This can be achieved through the condensation of appropriate aldehydes and amines, followed by cyclization. The methoxyphenyl and phenyl groups are introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPENTYL-2-{[2-(3-METHOXYPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
Physical Properties
- Molecular Weight : Approximately 407.17 g/mol
- InChI Key : HSHDSMLHMZTFQZ-UHFFFAOYSA-N
Medicinal Chemistry
N-Cyclopentyl-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide has been explored for its potential as a therapeutic agent. Its structural similarity to known pharmacophores allows for the investigation of its activity against various biological targets.
Case Studies
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The imidazole moiety is often associated with anticancer properties, making this compound a candidate for further exploration in oncology research.
Pharmacological Studies
The compound's interaction with biological systems has been a focus of pharmacological studies, particularly in relation to its mechanism of action.
Target Identification
Research indicates that this compound may interact with G protein-coupled receptors (GPCRs), which are critical in many physiological processes. This interaction could lead to novel therapeutic pathways.
Material Science
Beyond biological applications, the compound has potential uses in material science due to its unique chemical structure.
Synthesis of Functional Materials
The ability to modify the compound's structure opens avenues for developing new materials with specific electronic or optical properties. Such materials could be utilized in sensors or as components in electronic devices.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-2-{[2-(3-METHOXYPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogs and Key Differences
Below is a comparative analysis of the target compound with structurally related molecules identified in the evidence:
Functional Group and Substituent Analysis
Core Heterocycle: The target compound and ’s analog share a 1H-imidazole core, while Z9 uses a 1,2,4-oxadiazole ring.
Substituent Effects: 3-Methoxyphenyl vs. 4-Methoxyphenyl (Z9): The position of the methoxy group on the phenyl ring (meta in the target vs. para in Z9) may alter electronic properties and steric interactions. Meta substitution could reduce symmetry, affecting crystal packing and solubility . Sulfanyl vs.
Cycloalkyl Groups :
- The cyclopentyl group in the target compound offers greater lipophilicity and conformational flexibility compared to the cyclopropyl group in ’s analog, which may influence membrane permeability and pharmacokinetics .
Research Findings and Implications
Hydrogen Bonding and Crystal Packing
The imidazole’s N-H group and acetamide’s carbonyl oxygen in the target compound could form intermolecular hydrogen bonds, promoting stable crystal lattices.
Pharmacological Considerations
- Target vs. Z9 : The imidazole core in the target compound may confer stronger interactions with metal ions (e.g., zinc in enzyme active sites) compared to Z9’s oxadiazole, which is more electron-deficient.
- Target vs. ’s Analog : The cyclopentyl group’s larger size and flexibility could enhance binding to hydrophobic pockets in proteins, whereas the cyclopropyl group’s rigidity might limit adaptability in certain targets .
Biological Activity
N-Cyclopentyl-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide, with the CAS number 901257-87-2, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 407.5 g/mol. The compound features an imidazole ring, which is known for its biological significance, particularly in drug design.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O2S |
| Molecular Weight | 407.5 g/mol |
| CAS Number | 901257-87-2 |
Synthesis
The synthesis of this compound typically involves several steps, starting from readily available precursors. Key steps include the formation of the imidazole core and the introduction of the cyclopentyl and sulfanyl groups.
- Formation of Imidazole Ring : The reaction of appropriate phenolic compounds with isothiocyanates forms the imidazole structure.
- Cyclopentyl Group Introduction : Cyclopentylamine is introduced via nucleophilic substitution.
- Final Acetamide Formation : The final product is obtained through acetamide formation under controlled conditions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing imidazole scaffolds have shown significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-Cyclopentyl | MDA-MB-231 | 1.4 |
| Sorafenib | MDA-MB-231 | 5.2 |
| N-Cyclopentyl | HepG2 | 22.6 |
The IC50 values indicate that N-Cyclopentyl exhibits potent activity against MDA-MB-231 cells, suggesting it may be a promising lead for further development as an anticancer agent .
The proposed mechanism of action for N-Cyclopentyl involves its interaction with specific molecular targets such as enzymes and receptors involved in cancer cell proliferation and survival pathways. The imidazole ring is particularly effective in modulating these pathways due to its ability to participate in hydrogen bonding and π-stacking interactions with target proteins.
Case Studies
- Cytotoxicity Assessment : A study evaluating various imidazole derivatives found that those with similar structures to N-Cyclopentyl demonstrated significant cytotoxic effects on cancer cell lines, with some exhibiting selectivity towards tumor cells over normal cells .
- Inhibition Studies : Compounds bearing similar functional groups were tested for their inhibitory effects on key kinases involved in tumor growth, showing promising results that warrant further investigation into their therapeutic potential .
Q & A
Q. How can researchers optimize the synthesis of N-cyclopentyl-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide to achieve high yields and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For imidazole core formation, use temperature-controlled cyclization (70–90°C) in anhydrous solvents like DMF or THF. Introduce the sulfanyl-acetamide moiety via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in acetone). Monitor reaction progress with HPLC (C18 column, acetonitrile/water gradient) to detect intermediates and byproducts . Final purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity, validated by NMR and LC-MS .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (400–600 MHz, DMSO-d₆) to verify cyclopentyl, methoxyphenyl, and imidazole proton environments.
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~483.2 Da).
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~2550 cm⁻¹ (S-H stretch pre-reaction).
Cross-validation with X-ray crystallography (SHELX-refined structures) resolves ambiguities in stereochemistry .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in spectral assignments for this compound?
- Methodological Answer : Discrepancies in NMR/IR data (e.g., amide tautomerism or sulfur stereochemistry) require single-crystal X-ray diffraction. Use SHELXL for refinement (Mo-Kα radiation, λ = 0.71073 Å) to determine bond lengths/angles and hydrogen-bonding patterns. Compare experimental data with density functional theory (DFT)-optimized structures to validate assignments . For example, the imidazole ring’s planarity and sulfanyl group orientation can be confirmed via crystallography .
Q. What strategies are recommended for elucidating the compound’s biological targets and mechanisms of action?
- Methodological Answer :
- Target Fishing : Use computational docking (AutoDock Vina) against databases like PDB to predict binding to kinases or GPCRs. Validate via SPR (surface plasmon resonance) for binding affinity (KD measurements).
- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cell lines (e.g., HeLa or HEK293) to identify dysregulated pathways.
- SAR Studies : Synthesize analogs (e.g., replacing cyclopentyl with cyclohexyl or altering methoxy positions) to correlate structural features with activity .
Q. How should researchers address stability challenges during in vitro assays?
- Methodological Answer :
- pH Stability : Test compound stability in buffers (pH 2–10) via HPLC over 24–72 hours.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition points.
- Light Sensitivity : Store solutions in amber vials and monitor UV-vis spectra for photodegradation (e.g., λmax shifts).
Add antioxidants (e.g., 0.1% BHT) or chelating agents (EDTA) to assay buffers if oxidation is observed .
Data Contradiction and Validation
Q. How to reconcile conflicting bioactivity data across different assay systems?
- Methodological Answer :
- Assay Replication : Repeat assays in triplicate using orthogonal methods (e.g., MTT vs. ATP-luminescence for cytotoxicity).
- Control Normalization : Use internal standards (e.g., staurosporine for apoptosis assays) to minimize plate-to-plate variability.
- Meta-Analysis : Compare data with structurally related compounds (e.g., PubChem CID 145982561) to identify trends in potency .
Structural and Functional Insights
Q. What computational tools are effective for predicting the compound’s reactivity and intermolecular interactions?
- Methodological Answer :
- Reactivity : Gaussian 16 for Fukui indices to identify nucleophilic/electrophilic sites on the imidazole and sulfanyl groups.
- Hydrogen Bonding : Mercury (CCDC) to analyze crystallographic data for H-bond motifs (e.g., N–H···O or S–H···N interactions) .
- Solubility Prediction : Use ALOGPS 2.1 to estimate logP (~3.5) and guide solvent selection for formulations .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
